molecular formula C10H8ClN3O2 B6271866 2-chloro-N'-phenyl-1,3-oxazole-4-carbohydrazide CAS No. 1823239-76-4

2-chloro-N'-phenyl-1,3-oxazole-4-carbohydrazide

Cat. No.: B6271866
CAS No.: 1823239-76-4
M. Wt: 237.6
InChI Key:
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Description

2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide typically involves the reaction of 2-chloro-1,3-oxazole-4-carboxylic acid with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,3-oxazole-4-carboxylic acid
  • Phenylhydrazine
  • 2-phenyl-1,3-oxazole-4-carbohydrazide

Uniqueness

2-chloro-N’-phenyl-1,3-oxazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1823239-76-4

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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